molecular formula C20H17BrN2O5 B278294 N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide

N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide

Cat. No. B278294
M. Wt: 445.3 g/mol
InChI Key: SYYWPDXZSANGOD-UHFFFAOYSA-N
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Description

N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as BMF-2, is a chemical compound that has gained significant attention in the field of scientific research. It is a furamide derivative that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and industry. In

Scientific Research Applications

N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer properties. Studies have shown that N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as an anti-inflammatory and antifungal agent.
In agriculture, N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been studied for its potential use as a pesticide. Studies have shown that N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has insecticidal and acaricidal properties, making it a potential alternative to traditional pesticides.
In industry, N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been studied for its potential use as a dye and as a material for organic electronics. Its unique chemical structure makes it a promising candidate for these applications.

Mechanism of Action

The mechanism of action of N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and angiogenesis. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed. In insects and mites, it has insecticidal and acaricidal properties, which disrupt their nervous system and lead to death.

Advantages and Limitations for Lab Experiments

N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has several advantages for lab experiments. It is easy to synthesize and has a high yield with high purity. It is also stable and can be stored for long periods of time. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide. In medicine, further research is needed to understand its mechanism of action and potential use as an anticancer agent. In agriculture, more studies are needed to determine its effectiveness as a pesticide and its potential impact on the environment. In industry, further research is needed to explore its potential use as a dye and as a material for organic electronics.
Conclusion
In conclusion, N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is a chemical compound that has been synthesized and studied for its potential applications in various fields of scientific research. It has been shown to have anticancer, anti-inflammatory, antifungal, insecticidal, and acaricidal properties. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is synthesized through a multi-step process that involves the reaction of 3-bromo-4-methoxybenzoic acid with 4-methoxyaniline to form an intermediate product. The intermediate product is then reacted with furan-2-carboxylic acid chloride to produce N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide. The synthesis method has been optimized to obtain a high yield of N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide with high purity.

properties

Product Name

N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

N-[3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17BrN2O5/c1-26-16-7-5-12(10-14(16)21)19(24)23-15-11-13(6-8-17(15)27-2)22-20(25)18-4-3-9-28-18/h3-11H,1-2H3,(H,22,25)(H,23,24)

InChI Key

SYYWPDXZSANGOD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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